Technical Whitepaper: Operational Handling & Safety Architecture for 2,2,2-Trifluoro-N'-hydroxyethanimidamide
Technical Whitepaper: Operational Handling & Safety Architecture for 2,2,2-Trifluoro-N'-hydroxyethanimidamide
Topic: Safety Data Sheet & Technical Guide: 2,2,2-Trifluoro-N'-hydroxyethanimidamide Document Type: Technical Whitepaper & Operational Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists.
Executive Summary & Compound Utility
2,2,2-Trifluoro-N'-hydroxyethanimidamide (CAS: 4314-35-6), often referred to as Trifluoroacetamidoxime , is a critical fluorinated building block in modern medicinal chemistry.[1][2] Unlike its amide counterpart, this amidoxime serves as a direct precursor to 3-(trifluoromethyl)-1,2,4-oxadiazoles —a pharmacophore widely used to improve metabolic stability and lipophilicity in drug candidates (bioisosteres for esters/amides).
This guide transcends the standard SDS by integrating safety compliance with process efficiency, specifically addressing the thermal sensitivity and flammability risks associated with fluorinated amidoximes.
Chemical Identity & Physicochemical Profiling
Precise characterization is required to distinguish this compound from 2,2,2-Trifluoroacetamide (CAS 354-38-1).
| Property | Data Specification | Technical Note |
| IUPAC Name | 2,2,2-Trifluoro-N'-hydroxyethanimidamide | Also known as Trifluoroacetamidoxime |
| CAS Number | 4314-35-6 | CRITICAL: Do not confuse with Trifluoroacetamide (354-38-1) |
| Molecular Formula | C₂H₃F₃N₂O | |
| Molecular Weight | 128.05 g/mol | |
| Physical State | Crystalline Solid / Powder | Hygroscopic nature |
| Melting Point | 64 – 69 °C (Lit.) | Low melting point requires cold storage to prevent caking |
| Solubility | Methanol, Ethanol, DMSO | Poor solubility in non-polar hydrocarbons |
| Acidity (pKa) | ~11.5 (amidoxime proton) | Weakly acidic; forms salts with strong bases |
Hazard Identification & Toxicology (GHS Classification)
Analysis based on structural alerts and available safety data for fluorinated amidoximes.
Core Hazards
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Flammable Solid (Category 2) - H228: Amidoximes contain N-O bonds which can be energetically unstable. High nitrogen content combined with the fluorine moiety increases flammability risks upon ignition.
-
Skin/Eye Irritation (Category 2/2A) - H315 / H319: Fluorinated organics are potent irritants.[3] The N-OH group can cause severe irritation to mucous membranes.
Signal Word: WARNING
Visual Safety Logic: Risk Assessment Workflow
The following diagram outlines the decision logic for handling this compound upon receipt.
Figure 1: Decision tree for receipt, storage, and disposal of Trifluoroacetamidoxime, emphasizing cold-chain integrity.
Safe Handling & Storage Architecture
Storage Protocols (The "Why" behind the rule)
-
Temperature: Store at 2°C to 8°C .
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
Engineering Controls & PPE
-
Ventilation: All handling must occur in a certified chemical fume hood.
-
Static Discharge: Due to H228 (Flammable Solid), use antistatic spatulas and ground all glassware during transfer.
-
Glove Selection:
-
Recommended:Nitrile (minimum 0.11 mm thickness) .
-
Rationale: Fluorinated small molecules can permeate latex. Double-gloving is recommended for scale-up (>5g) operations.
-
Emergency Response & Stability
Thermal Instability Alert
Amidoximes possess a high-energy N-O bond.
-
Incompatibility: Avoid contact with strong oxidizing agents (risk of deflagration) and acyl chlorides (exothermic reaction) unless controlled.
-
Decomposition: Hazardous decomposition products include Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and Carbon Monoxide.
First Aid (Exposure Mitigation)
-
Eye Contact: Immediate irrigation for 15 minutes.[5] The trifluoromethyl group increases lipophilicity, potentially allowing faster corneal penetration than non-fluorinated analogs.
-
Inhalation: Move to fresh air. If pulmonary irritation occurs (coughing, wheezing), medical observation is required due to potential HF generation in the respiratory tract.
Application Workflow: Synthesis of 1,2,4-Oxadiazoles
This section validates the "Technical Guide" requirement by providing a standard operating procedure (SOP) for the compound's primary application.
Objective: Cyclization of Trifluoroacetamidoxime with an Acyl Chloride to form a 5-substituted-3-(trifluoromethyl)-1,2,4-oxadiazole.
Experimental Protocol
-
Activation: Dissolve Trifluoroacetamidoxime (1.0 eq) in anhydrous Toluene or DMF.
-
Base Addition: Add Pyridine or
(1.2 eq) at 0°C.-
Note: Exotherm control is critical here.
-
-
Acylation: Dropwise addition of R-COCl (Acyl Chloride). Stir at RT for 1 hour (forms O-acyl amidoxime intermediate).
-
Cyclization: Heat to reflux (toluene) or 100°C (DMF) to affect cyclodehydration.
Visual Workflow: Synthesis Pathway
Figure 2: Synthetic pathway for converting Trifluoroacetamidoxime into the bioactive oxadiazole scaffold.[6][7]
References
-
PubChem. (2025).[1][8] Compound Summary: 2,2,2-trifluoro-N'-hydroxyethanimidamide (CAS 4314-35-6).[9][10] National Library of Medicine. [Link]
-
Augustine, J. K., et al. (2009).[7] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[7] Journal of Organic Chemistry. [Link]
Sources
- 1. 2,2,2-trifluoro-N'-hydroxyethanimidamide;chloride | C2H3ClF3N2O- | CID 157440651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. file.chemscene.com [file.chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. 2,2,2-Trifluoro-N,N-dimethylacetamide | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ivychem.com [ivychem.com]
- 10. 4314-35-6|2,2,2-Trifluoro-N'-hydroxyacetimidamide|BLD Pharm [bldpharm.com]
